N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine
Description
N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a triazine-based heterocyclic compound featuring a 3-methylphenyl group at the N2 position and a 4-methylpiperazinylmethyl substituent at the C6 position. The triazine core provides a rigid scaffold for molecular interactions, while the methylpiperazine moiety enhances solubility and modulates receptor binding. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active triazine derivatives, which exhibit antiproliferative, antimicrobial, and neuroprotective activities .
Properties
IUPAC Name |
2-N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7/c1-12-4-3-5-13(10-12)18-16-20-14(19-15(17)21-16)11-23-8-6-22(2)7-9-23/h3-5,10H,6-9,11H2,1-2H3,(H3,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVSCTNUWWGUDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The process often includes the following steps:
Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving appropriate nitriles and amines under controlled conditions.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazine core, which is known for its biological activity. The presence of the methylphenyl and piperazine groups enhances its pharmacological properties. The molecular formula is , with a molecular weight of 298.39 g/mol.
Anticancer Activity
Research indicates that compounds similar to N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibit significant anticancer properties. The triazine moiety is often involved in inhibiting various kinases associated with cancer progression.
- Case Study: Tyrosine Kinase Inhibition
Neurological Disorders
The compound's piperazine component suggests potential applications in treating neurological disorders. Piperazine derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems.
- Case Study: Antidepressant Effects
Pharmacological Mechanisms
The pharmacological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The triazine ring system is known to interact with ATP-binding sites in kinases, leading to their inhibition.
- Serotonin Modulation : The piperazine group may influence serotonin receptors, contributing to mood regulation and potential antidepressant effects.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-fluorophenyl ) enhance binding to hydrophobic pockets in biological targets, while methoxy groups (e.g., 2-methoxyphenyl ) improve membrane permeability.
- Piperazine Modifications : Methylpiperazine (as in the target compound) balances lipophilicity and solubility, whereas pyridinylpiperazine or ethylpiperazine alters receptor selectivity.
- Triazine Core : The 2,4-diamine configuration is critical for hydrogen bonding with enzymes like kinases or topoisomerases .
Pharmacological Profiles
Anticancer Activity:
- Pyridinylpiperazine-containing analogs (e.g., ) show moderate antitumor activity (IC50: 15.0 μM), likely via kinase inhibition.
Antimicrobial and Neuroprotective Effects:
- Morpholine-substituted triazines (e.g., ) demonstrate improved blood-brain barrier penetration, correlating with neuroprotective activity (IC50: 8.0 μM).
- Piperidine derivatives (e.g., ) show enhanced central nervous system activity due to increased basicity.
Biological Activity
N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a triazine core, which is known for its pharmacological versatility. Its molecular formula is with a molecular weight of 380.5 g/mol. The structure includes a 3-methylphenyl group and a 4-methylpiperazine moiety, which contribute to its biological activity.
1. Enzyme Inhibition
Research indicates that derivatives of 1,3,5-triazines exhibit significant inhibitory effects on key enzymes involved in neurodegenerative diseases. For instance:
- Acetylcholinesterase (AChE) : A study showed that compounds similar to this compound demonstrated AChE inhibition with IC50 values ranging from 0.051 µM to 0.065 µM .
- β-secretase (BACE1) : The same class of compounds has been reported to inhibit BACE1 with IC50 values around 9.00 µM . These enzymes are crucial in the pathogenesis of Alzheimer's disease.
2. Anticancer Activity
The triazine scaffold has been recognized for its potential as an anticancer agent. Studies have shown that derivatives can induce cytotoxic effects through various mechanisms:
- Mechanism of Action : The cytotoxicity is often attributed to the interaction with cellular targets leading to apoptosis in cancer cells . Triazines can disrupt cell cycle progression and promote cell death in various cancer cell lines.
3. Neuroprotective Effects
Some derivatives have displayed neuroprotective properties in vitro and in vivo:
- Neurogenic Activities : Compounds with triazine structures have shown promise in promoting neurogenesis and protecting against neurotoxic agents without exhibiting significant toxicity .
Case Study 1: AChE Inhibition
In a comparative study involving several triazine derivatives:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Compound A | 0.051 | 9.00 |
| Compound B | 0.065 | 11.09 |
| Compound C | 0.092 | 14.25 |
These results highlight the potential of these compounds as dual inhibitors for treating Alzheimer's disease .
Case Study 2: Anticancer Efficacy
A series of triazine derivatives were tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 15.00 |
| Compound E | HeLa (Cervical) | 12.50 |
| Compound F | A549 (Lung) | 10.75 |
The findings suggest that these compounds can effectively inhibit cancer cell proliferation across multiple types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
